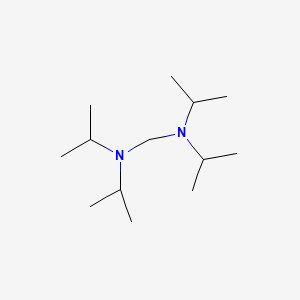
N,N,N',N'-tetra(propan-2-yl)methanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-tetra(propan-2-yl)methanediamine is a chemical compound with the molecular formula C13H30N2 It is a derivative of methanediamine, where the hydrogen atoms are replaced by propan-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetra(propan-2-yl)methanediamine typically involves the reaction of methanediamine with isopropyl halides under basic conditions. The reaction can be represented as follows:
CH2(NH2)2+4C3H7X→C13H30N2+4HX
where X is a halogen (e.g., chlorine, bromine). The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrogen halide formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-tetra(propan-2-yl)methanediamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-tetra(propan-2-yl)methanediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Compounds with different functional groups replacing the isopropyl groups.
Applications De Recherche Scientifique
N,N,N’,N’-tetra(propan-2-yl)methanediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-tetra(propan-2-yl)methanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its bulky isopropyl groups can influence the binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanediamine, N,N,N’,N’-tetramethyl-: This compound has methyl groups instead of isopropyl groups.
Methanediamine, N,N,N’,N’-tetraethyl-: This compound has ethyl groups instead of isopropyl groups.
Methanediamine, N,N,N’,N’-tetra-2-propen-1-yl-: This compound has allyl groups instead of isopropyl groups.
Uniqueness
N,N,N’,N’-tetra(propan-2-yl)methanediamine is unique due to its bulky isopropyl groups, which can significantly influence its chemical reactivity and interactions with molecular targets. This makes it a valuable compound for specific applications where steric hindrance and hydrophobic interactions play a crucial role.
Propriétés
Numéro CAS |
6400-26-6 |
|---|---|
Formule moléculaire |
C13H30N2 |
Poids moléculaire |
214.39 g/mol |
Nom IUPAC |
N,N,N',N'-tetra(propan-2-yl)methanediamine |
InChI |
InChI=1S/C13H30N2/c1-10(2)14(11(3)4)9-15(12(5)6)13(7)8/h10-13H,9H2,1-8H3 |
Clé InChI |
KFSATLCGQPCVMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CN(C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


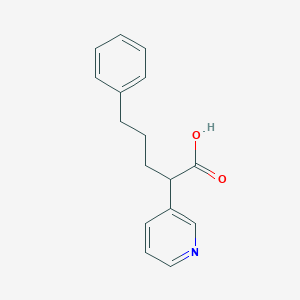
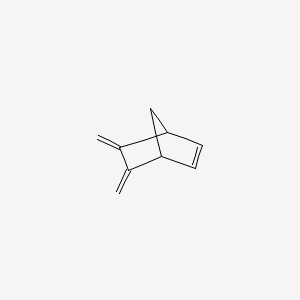
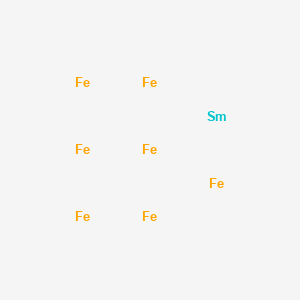
![1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene](/img/structure/B14727247.png)
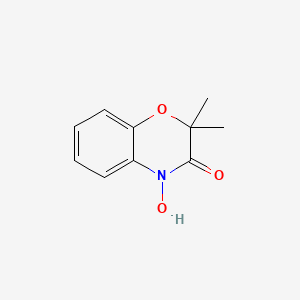
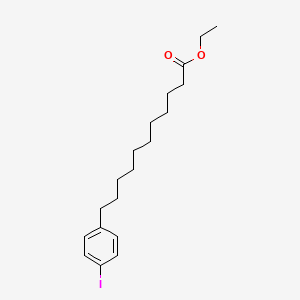
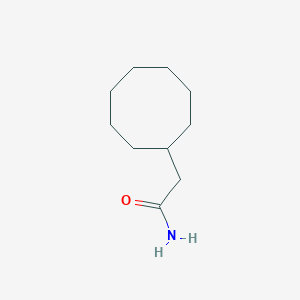

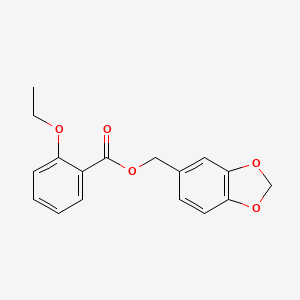

![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)

![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)
